6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Description
6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic coumarin derivative characterized by a substituted chromen-2-one (coumarin) core linked to a functionalized hexanoate chain. The coumarin moiety features a 6-chloro substituent and 3,4-dimethyl groups, which enhance steric and electronic properties. The hexanoate chain includes a benzyloxycarbonyl (Z)-protected amino group, a common strategy to stabilize amines during synthetic processes. This compound is of interest in medicinal and materials chemistry due to the pharmacological activity of coumarins (e.g., anticoagulant, anti-inflammatory) and the tunability of its ester-linked side chain for targeted delivery or functionalization .
Properties
Molecular Formula |
C25H26ClNO6 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C25H26ClNO6/c1-16-17(2)24(29)33-21-14-22(20(26)13-19(16)21)32-23(28)11-7-4-8-12-27-25(30)31-15-18-9-5-3-6-10-18/h3,5-6,9-10,13-14H,4,7-8,11-12,15H2,1-2H3,(H,27,30) |
InChI Key |
LCUIOAVCMZJAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves multiple steps. One common synthetic route includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The crude product is then purified using techniques such as flash chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the chromen-2-one core or other substituents, leading to reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and benzyloxycarbonyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. For example, coumarin derivatives are known to inhibit enzymes like DNA gyrase and carbonic anhydrase, which play crucial roles in bacterial replication and cellular metabolism . The compound’s anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related coumarin esters with variations in substituents and protecting groups (Table 1). Key analogues include:
Table 1: Comparison of Structural Analogues
*Calculated based on structural similarity to and .
Key Comparative Findings
Thiazole substitution () introduces hydrogen-bonding capacity, which may enhance target binding in enzymatic systems .
Protecting Group Stability :
- The Z group (benzyloxycarbonyl) in the target compound offers superior stability under basic and nucleophilic conditions compared to the Boc group, which is prone to cleavage in acidic environments .
- Boc-protected analogues () are advantageous in stepwise syntheses requiring mild deprotection .
Synthetic Accessibility: Benzyloxycarbonyl-protected compounds (e.g., target compound, ) are synthesized via esterification using Amberlyst 15 in methanol, achieving >80% yields (analogous to methods in ) . Boc-protected derivatives require tert-butyl chloroformate and are compatible with DMF/N-methylmorpholine systems for improved solubility () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
